molecular formula C31H42Cl2N2O2 B8753823 1-Butanone, 1,1'-(9H-fluorene-2,7-diyl)bis(4-(1-piperidinyl)-, dihydrochloride CAS No. 34927-64-5

1-Butanone, 1,1'-(9H-fluorene-2,7-diyl)bis(4-(1-piperidinyl)-, dihydrochloride

Cat. No. B8753823
M. Wt: 545.6 g/mol
InChI Key: HDBVBFCLDARZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041165

Procedure details

By the procedure of Example 28, 2,7-bis(4-piperidinobutyryl)fluorene is prepared and dissolved in a chloroformbutanone mixture. The resulting solution is acidified with ethereal HCl, and the solid precipitate recrystallized three times from methanol-butanone to give 2,7-bis(4-piperidinobutyryl)fluorene dihydrochloride, M.P. 286°-288° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][C:10]([C:12]2[CH:24]=[CH:23][C:22]3[C:21]4[C:16](=[CH:17][C:18]([C:25](=[O:35])[CH2:26][CH2:27][CH2:28][N:29]5[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]5)=[CH:19][CH:20]=4)[CH2:15][C:14]=3[CH:13]=2)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:36]>>[ClH:36].[ClH:36].[N:1]1([CH2:7][CH2:8][CH2:9][C:10]([C:12]2[CH:24]=[CH:23][C:22]3[C:21]4[C:16](=[CH:17][C:18]([C:25](=[O:35])[CH2:26][CH2:27][CH2:28][N:29]5[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]5)=[CH:19][CH:20]=4)[CH2:15][C:14]=3[CH:13]=2)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCC(=O)C1=CC=2CC3=CC(=CC=C3C2C=C1)C(CCCN1CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a chloroformbutanone mixture
CUSTOM
Type
CUSTOM
Details
the solid precipitate recrystallized three times from methanol-butanone

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1(CCCCC1)CCCC(=O)C1=CC=2CC3=CC(=CC=C3C2C=C1)C(CCCN1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04041165

Procedure details

By the procedure of Example 28, 2,7-bis(4-piperidinobutyryl)fluorene is prepared and dissolved in a chloroformbutanone mixture. The resulting solution is acidified with ethereal HCl, and the solid precipitate recrystallized three times from methanol-butanone to give 2,7-bis(4-piperidinobutyryl)fluorene dihydrochloride, M.P. 286°-288° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][C:10]([C:12]2[CH:24]=[CH:23][C:22]3[C:21]4[C:16](=[CH:17][C:18]([C:25](=[O:35])[CH2:26][CH2:27][CH2:28][N:29]5[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]5)=[CH:19][CH:20]=4)[CH2:15][C:14]=3[CH:13]=2)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:36]>>[ClH:36].[ClH:36].[N:1]1([CH2:7][CH2:8][CH2:9][C:10]([C:12]2[CH:24]=[CH:23][C:22]3[C:21]4[C:16](=[CH:17][C:18]([C:25](=[O:35])[CH2:26][CH2:27][CH2:28][N:29]5[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]5)=[CH:19][CH:20]=4)[CH2:15][C:14]=3[CH:13]=2)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCC(=O)C1=CC=2CC3=CC(=CC=C3C2C=C1)C(CCCN1CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a chloroformbutanone mixture
CUSTOM
Type
CUSTOM
Details
the solid precipitate recrystallized three times from methanol-butanone

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1(CCCCC1)CCCC(=O)C1=CC=2CC3=CC(=CC=C3C2C=C1)C(CCCN1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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